![molecular formula C16H30Hg B14367401 Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury CAS No. 92509-17-6](/img/structure/B14367401.png)
Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury is an organomercury compound characterized by the presence of two 2,2,3,3-tetramethylcyclopropylmethyl groups bonded to a central mercury atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury typically involves the reaction of mercury(II) chloride with 2,2,3,3-tetramethylcyclopropylmethyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the organometallic reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, precise control of reaction conditions, and stringent safety measures due to the toxicity of mercury compounds.
化学反応の分析
Types of Reactions
Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and corresponding organic by-products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The compound can participate in nucleophilic substitution reactions where the 2,2,3,3-tetramethylcyclopropylmethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, thiols, or amines are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields mercury(II) oxide and organic by-products, while substitution reactions result in the formation of new organomercury compounds.
科学的研究の応用
Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organomercury compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as a diagnostic tool or therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury involves its interaction with molecular targets such as proteins and enzymes. The mercury center can form strong bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and is a key factor in the compound’s biological effects.
類似化合物との比較
Similar Compounds
Dimethylmercury: Another organomercury compound with two methyl groups bonded to mercury.
Bis(phenylmercury): Contains two phenyl groups bonded to mercury.
Bis(ethylmercury): Features two ethyl groups bonded to mercury.
Uniqueness
Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury is unique due to the presence of the bulky 2,2,3,3-tetramethylcyclopropylmethyl groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other organomercury compounds and contributes to its specific applications and effects.
特性
CAS番号 |
92509-17-6 |
|---|---|
分子式 |
C16H30Hg |
分子量 |
423.00 g/mol |
IUPAC名 |
bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury |
InChI |
InChI=1S/2C8H15.Hg/c2*1-6-7(2,3)8(6,4)5;/h2*6H,1H2,2-5H3; |
InChIキー |
WCGLVAVKQFLVCT-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1(C)C)C[Hg]CC2C(C2(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate](/img/structure/B14367328.png)

![1-[3-Methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]cyclohexan-1-ol](/img/structure/B14367351.png)

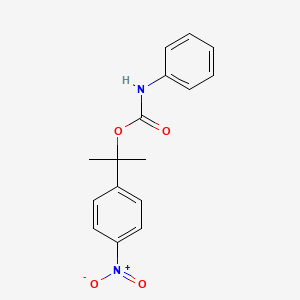
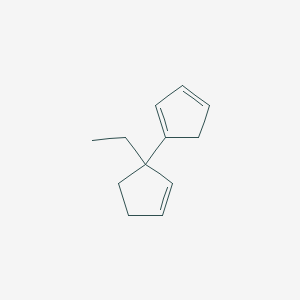
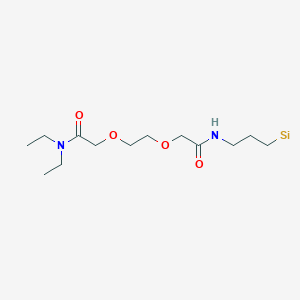
![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)
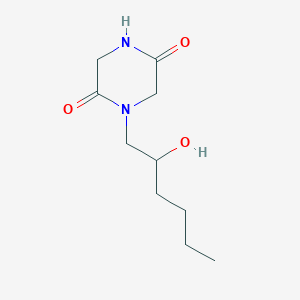
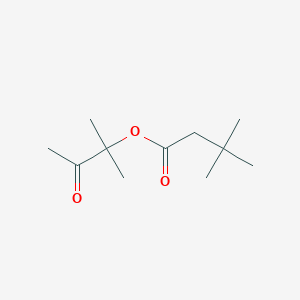
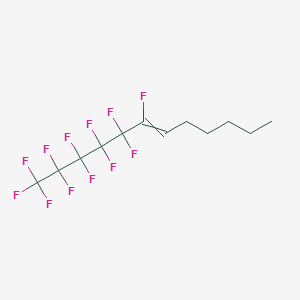
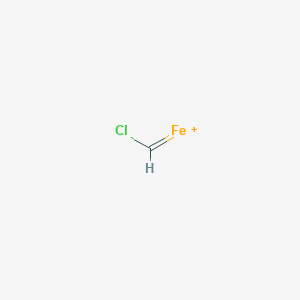
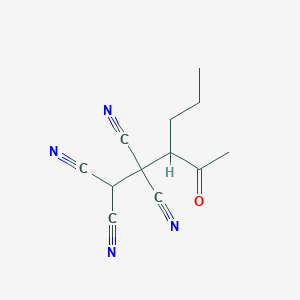
![2-[(2-Bromophenyl)methoxy]-5-chloroaniline](/img/structure/B14367411.png)
